Product packaging for S-Methyl propanethioate(Cat. No.:CAS No. 5925-75-7)

S-Methyl propanethioate

Cat. No.: B1584174
CAS No.: 5925-75-7
M. Wt: 104.17 g/mol
InChI Key: AIILTVHCLAEMDA-UHFFFAOYSA-N
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Description

S-Methyl propanethioate (CAS 5925-75-7) is a volatile organic compound belonging to the class of thioesters, characterized by its molecular formula C4H8OS and a molecular weight of 104.17 g/mol . This colorless clear liquid possesses a distinctive alliaceous, dairy, and sulfurous odor profile , making it a compound of significant value in research, particularly in the flavor and fragrance industry where it is used as a reference standard for creating and analyzing complex savory and cheesy flavor notes . Its physical properties include a boiling point of approximately 119-122 °C and a flash point of 22 °C, classifying it as a highly flammable liquid . With a specific gravity of 0.89-1.00 g/cm³ and a vapor pressure of 18.2 mmHg at 25°C , it is insoluble in water but soluble in alcohol . As a thioester, its mechanism of action in applications often involves serving as a key sulfur-containing intermediate in organic synthesis or as a potent aroma compound contributing to the sensory profile of food systems at parts-per-million (ppm) levels . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. References and Further Reading For more information, you can refer to the compound's entries in these public databases: • National Institute of Standards and Technology (NIST) Chemistry WebBook • PubChem CID 521869 • HMDB ID HMDB0031192

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8OS B1584174 S-Methyl propanethioate CAS No. 5925-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-methyl propanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-3-4(5)6-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIILTVHCLAEMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020172
Record name S-Methyl propanethioate
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Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colourless liquid; Fruity, milk-like aroma
Record name S-Methyl propanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name S-Methyl propanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1666/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

120.00 °C. @ 760.00 mm Hg
Record name S-Methyl propanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

slightly, Insoluble in water, Soluble (in ethanol)
Record name S-Methyl propanethioate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name S-Methyl propanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1666/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.990-0.996
Record name S-Methyl propanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1666/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5925-75-7
Record name S-Methyl thiopropionate
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Record name S-Methyl propanethioate
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Record name S-Methyl propanethioate
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Record name Propanethioic acid, S-methyl ester
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Record name S-METHYL PROPANETHIOATE
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Record name S-Methyl propanethioate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Elucidation of Biosynthetic Pathways of S Methyl Propanethioate

Microbial Production and Metabolic Precursor Analysis

The microbial synthesis of S-Methyl propanethioate is a complex process involving specific enzymatic pathways that utilize sulfur-containing compounds as foundational substrates. Key microbial groups, particularly those prevalent in marine and fermentation environments, have been identified as significant producers of this volatile compound.

Contribution of Marine Roseobacter Clade Bacteria to Sulfur Volatile Formation

Bacteria belonging to the marine Roseobacter clade are significant contributors to the global sulfur cycle and are known to produce a variety of sulfur-containing volatiles. Research has identified that some members of this clade, such as Phaeobacter gallaeciensis, produce this compound as part of their volatile organic compound (VOC) profile beilstein-journals.orguni-oldenburg.de. These bacteria are abundant in marine habitats and play a crucial role in the metabolism of organosulfur compounds beilstein-journals.org.

Biotransformation of Dimethylsulfoniopropionate (DMSP) and Methanethiol (B179389)

Dimethylsulfoniopropionate (DMSP) is a significant organosulfur molecule produced in large quantities by marine phytoplankton. It serves as a primary sulfur and carbon source for marine bacterioplankton researchgate.net. A key metabolic pathway for DMSP involves its degradation to methanethiol (CH₃SH) researchgate.net. While methanethiol is a direct precursor for the biosynthesis of the amino acid methionine in marine bacteria, its role in the formation of this compound is also of interest researchgate.net. The enzymatic basis for the conversion of methanethiol to this compound likely involves the action of a thiol acyltransferase, which would catalyze the reaction between methanethiol and an activated form of propanoic acid, such as propionyl-CoA researchgate.net.

Methionine as a Biosynthetic Precursor in Bacterial Sulfur Metabolism

The amino acid L-methionine is a well-established precursor for the microbial production of a wide array of volatile sulfur compounds beilstein-journals.org. Certain bacteria, particularly those associated with the ripening of cheese, have demonstrated the ability to catabolize L-methionine to produce this compound beilstein-journals.org. This bioconversion is a key process in the development of characteristic cheese aromas.

Formation within Anaerobic Microbial Degradation Systems (e.g., animal manure)

Anaerobic digestion is a microbial process that breaks down organic matter in the absence of oxygen, commonly occurring in environments such as animal manure lagoons and biogas digesters. While the production of volatile sulfur compounds like methanethiol and dimethyl sulfide (B99878) from the degradation of sulfur-containing amino acids is known in these systems, the specific formation of this compound has not been extensively documented in the available research. The complex microbial communities and metabolic interactions within these systems create a potential environment for its formation, although direct evidence remains to be established.

Volatile Organic Compound Emission Profiles from Specific Bacterial Strains

Specific bacterial strains have been identified as producers of this compound. Notably, cheese-ripening bacteria such as Brevibacterium linens and Arthrobacter species are known to generate this compound from L-methionine beilstein-journals.org. Additionally, a Pseudomonas isolate, EA105, obtained from the rice rhizosphere, has been shown to produce this compound as part of its volatile profile researchgate.netdokumen.pub.

Bacterial Strain/GroupEnvironmentPrecursorReference
Phaeobacter gallaeciensisMarineNot specified beilstein-journals.orguni-oldenburg.de
Brevibacterium linensCheeseL-methionine beilstein-journals.org
Arthrobacter spp.CheeseL-methionine beilstein-journals.org
Pseudomonas isolate EA105Rice RhizosphereNot specified researchgate.netdokumen.pub

Identification in Natural Biological Systems and Derived Products

Its presence is particularly well-documented in dairy products, especially in surface-ripened cheeses. The metabolic activity of the cheese rind microbiota, which includes bacteria like Brevibacterium linens, leads to the production of this compound and other thioesters, contributing to the characteristic strong and savory flavors of these cheeses beilstein-journals.org.

Beyond dairy products, this compound has also been identified as a volatile compound contributing to the aroma of melons researchgate.net.

Natural Source/ProductSpecific ExampleRole
Dairy ProductsSurface-ripened cheeseKey flavor and aroma compound
FruitsMelonAroma component

Presence and Characterization in Marine Organisms (e.g., sea urchin gonads)

This compound has been identified as a naturally occurring volatile organic compound (VOC) in the gonads of the sea urchin Mesocentrotus nudus. Scientific analysis of these marine invertebrates, considered a delicacy in many parts of the world, has revealed a complex profile of odor-active compounds that contribute to their unique flavor. Among these, this compound is listed as one of the ester compounds detected.

The following table summarizes the key findings related to the presence of this compound in sea urchin gonads:

OrganismTissueCompound DetectedAnalytical MethodReference
Mesocentrotus nudusGonadsThis compoundGas Chromatography-Mass Spectrometry (GC-MS)Scientific Research Publishing

Contribution to Volatile Profiles in Processed Plant-Derived Products (e.g., tea)

Research on the volatile components of different types of tea, such as green tea and black tea, has identified numerous sulfur compounds, with dimethyl sulfide being a notable example that contributes to the characteristic flavor of some green teas. The enzymatic and thermal degradation of sulfur-containing amino acids, such as methionine and cysteine, during tea processing is a primary source of these volatile sulfur compounds. Given that this compound is a thioester, its formation from precursors like methanethiol and propionyl-CoA is biochemically plausible within the complex chemical environment of processed tea leaves. However, further targeted research is required to definitively characterize the presence and sensory contribution of this compound to the aroma of different tea varieties.

Classification as an Exogenous Metabolite in Biological Databases

In prominent biological databases such as the Human Metabolome Database (HMDB), this compound is classified as an exogenous metabolite. This classification indicates that the compound is not synthesized by the human body (i.e., it is not an endogenous metabolite) but is rather introduced from external sources. The primary route of exposure to this compound is through the diet.

The HMDB entry for this compound specifies its origin as "Exogenous," with further details pointing to "Food" as the source. This is consistent with its identification in food products like sea urchin gonads. As a flavoring agent, it may also be present in other processed foods. The database provides a comprehensive overview of the compound's properties, including its chemical structure, synonyms, and links to other relevant scientific resources.

Below is a table summarizing the classification of this compound in the Human Metabolome Database:

DatabaseMetabolite IDClassificationOrigin
Human Metabolome Database (HMDB)HMDB0031192ExogenousFood

Enzymatic Synthesis and Biocatalytic Mechanisms in Nature

The biosynthesis of S-methyl thioesters, including this compound, in nature is understood to occur through both enzymatic and spontaneous chemical reactions. Research into the formation of these compounds in microorganisms provides significant insights into the potential biocatalytic mechanisms. A key prerequisite for the synthesis of S-methyl thioesters is the activation of short-chain fatty acids into their corresponding acyl-CoA derivatives. oup.comnih.gov

A study on the fungus Geotrichum candidum demonstrated the enzymatic synthesis of S-methyl thioacetate (B1230152) from methanethiol and acetyl-CoA. oup.comnih.gov While this study focused on the C2 acyl-CoA, it also observed the spontaneous (non-enzymatic) formation of longer-chain S-methyl thioesters, including those derived from C3 to C6 acyl-CoAs, in the presence of methanethiol. oup.com This suggests that a similar mechanism, potentially enzymatic or spontaneous, could lead to the formation of this compound from propionyl-CoA and methanethiol.

The proposed biosynthetic pathway can be summarized as follows:

Activation of Propionic Acid: Propionic acid is activated to its high-energy thioester derivative, propionyl-CoA. This activation is a common step in cellular metabolism and is typically catalyzed by an acyl-CoA synthetase enzyme, requiring ATP.

Reaction with Methanethiol: The propionyl-CoA can then react with methanethiol. This reaction can be catalyzed by a putative thioester synthase enzyme or occur spontaneously under favorable conditions of pH and temperature. The result is the formation of this compound and the release of Coenzyme A.

Further research in Brevibacterium species, which are important in cheese ripening, has also shown the production of S-methyl thioesters from short-chain fatty acids and branched-chain amino acids as precursors. nih.gov This reinforces the understanding that the building blocks for these flavor compounds are readily available in various biological systems.

The following table outlines the key precursors and proposed reaction type for the synthesis of this compound:

Precursor 1Precursor 2Proposed Reaction Type
Propionyl-CoAMethanethiolEnzymatic or Spontaneous

Advanced Chemical Synthesis and Derivatization Strategies for S Methyl Propanethioate

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis leverages the high selectivity of enzymes, particularly lipases, to catalyze reactions under mild conditions, often complementing traditional chemical methods.

Lipases (EC 3.1.1.3) are versatile biocatalysts capable of catalyzing the formation of ester and thioester bonds. google.comnih.gov The synthesis of thioesters like S-methyl propanethioate can be achieved through direct thioesterification of a carboxylic acid with a thiol or via transthioesterification from another ester. dss.go.th These reactions are often performed in non-aqueous or solvent-free systems to shift the reaction equilibrium towards synthesis by removing the water or alcohol byproduct. dss.go.thresearchgate.net

Immobilized lipases are frequently employed to enhance stability and facilitate catalyst reuse. nih.gov Lipase (B570770) B from Candida antarctica (CALB) and lipases from Rhizomucor miehei and Thermomyces lanuginosus have demonstrated high efficacy in thioester synthesis. dss.go.thdiva-portal.orgmdpi.com Research has shown that solvent-free, lipase-catalyzed thioesterification of fatty acids with alkanethiols can achieve yields of 80-85% with purities greater than 98%. dss.go.th Specifically, this compound has been produced in continuous processes using immobilized lipases, highlighting the industrial viability of this enzymatic approach. researchgate.net

A notable advantage of lipase catalysis is the exceptional chemoselectivity. For instance, in competitive reactions between an alcohol and a thiol, lipases such as CALB show a strong preference for acylating the alcohol, with selectivity ratios reported to be as high as 88,000 times greater for the alcohol over the corresponding thiol. diva-portal.org

Table 1: Comparison of Lipase-Catalyzed Thioester Synthesis Methods

Method Enzyme Source Substrates Key Feature Conversion/Yield Reference
Transthioesterification Thermomyces lanuginosus (Lipase TL IM) 4-methylbenzyl mercaptan, vinyl esters Continuous-flow microreactor Up to 96% conversion mdpi.com
Thioesterification Candida antarctica (Lipase B) Palmitic acid, 1-octadecanethiol Solvent-free, in vacuo >90% conversion dss.go.th

While this compound itself is achiral, enzymatic methods provide powerful tools for the synthesis of chiral thioesters, which are valuable building blocks in asymmetric synthesis. nih.govnih.gov The primary strategy for achieving enantioselectivity is through kinetic resolution (KR) or dynamic kinetic resolution (DKR) of a racemic mixture. nih.govunipd.it

In a typical lipase-catalyzed kinetic resolution, one enantiomer of a racemic substrate (e.g., an alcohol or a thiol) is selectively acylated, leaving the other enantiomer unreacted. This allows for the separation of two enantiomerically enriched products. nih.govnih.gov The effectiveness of this separation is quantified by the enantiomeric excess (ee%). nih.gov Lipases are widely used for this purpose due to their ability to differentiate between enantiomers with high precision in mild, organic solvent-based systems. nih.gov

Dynamic kinetic resolution (DKR) offers a significant advantage by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This theoretically allows for a 100% yield of a single, desired enantiomerically pure product. unipd.it Chemoenzymatic DKR protocols have been successfully applied to produce chiral compounds, including amino acid thioesters, where a chemical catalyst promotes racemization while a lipase performs the stereoselective acylation. researchgate.net These strategies underscore the potential for precise chiral control in the production of complex thioester-containing molecules. acs.org

Transition Metal-Catalyzed Synthesis Approaches

Transition metal catalysis offers an alternative, highly efficient route to thioesters, often proceeding through novel reaction pathways such as dehydrogenative coupling. researchgate.netresearchgate.net

A significant advancement in thioester synthesis is the direct, atom-economical coupling of alcohols and thiols catalyzed by a well-defined ruthenium pincer complex, specifically AcrPNPiPr*RuH(CO). nih.govnih.gov This reaction proceeds via an acceptorless dehydrogenative coupling (ADC), where an alcohol (or aldehyde) and a thiol are combined to form a thioester, with dihydrogen (H₂) as the sole byproduct. nih.govacs.org

The process is highly selective for thioester formation, even in the presence of substrates that could lead to competing ester formation. nih.govacs.org The reaction is reversible, and the direction can be controlled by the pressure of hydrogen gas; low pressure favors the dehydrogenative synthesis of the thioester, while higher pressures promote the reverse reaction, the hydrogenation of the thioester back to the alcohol and thiol. nih.govescholarship.org

Reaction Scheme: R¹-OH + R²-SH <---> R¹-C(=O)S-R² + 2 H₂ (Catalyst: Ruthenium Pincer Complex)

This methodology avoids the need for pre-activated carboxylic acid derivatives or harsh oxidants, representing a greener synthetic route. researchgate.netnih.gov

Detailed experimental and computational (DFT) studies have elucidated the mechanism of the ruthenium-catalyzed dehydrogenative thioesterification. nih.govacs.org The catalytic cycle involves several key steps:

Thiol Binding and Dehydrogenation: A free thiol molecule binds to the ruthenium catalyst (facRu-1), followed by the liberation of H₂ to form a crucial ruthenium thiolate intermediate (Ru-3). nih.govacs.org

Alcohol Dehydrogenation: The ruthenium thiolate intermediate facilitates an outer-sphere dehydrogenation of the alcohol substrate, generating an aldehyde that remains in the proximity of the catalyst. nih.govacs.org The thiolate ligand itself acts as a proton acceptor in this step. acs.org

C–S Bond Formation: The newly formed aldehyde reacts directly with the ruthenium thiolate. This occurs via a concerted process involving the formation of the C–S bond and a subsequent beta-hydride elimination, which yields the final thioester product. acs.org

Catalyst Regeneration: The elimination of the thioester product regenerates the active ruthenium hydride catalyst, allowing it to re-enter the catalytic cycle. nih.gov

A critical aspect of the reaction's high chemoselectivity for thioesters over esters is the preferential formation of the stable ruthenium thiolate intermediate over a less stable ruthenium alkoxide intermediate, a difference attributed to the higher acidity of thiols compared to alcohols. nih.govacs.org

Asymmetric Aldol-Type Reactions Utilizing Thioester-Derived Silyl (B83357) Enol Ethers

Thioesters such as this compound are valuable precursors for generating nucleophiles used in carbon-carbon bond-forming reactions. One of the most powerful applications is in the Mukaiyama aldol (B89426) reaction, which involves the use of a silyl enol ether. thieme-connect.derichmond.edu

First, the thioester is converted into its corresponding silyl enol ether (or silyl ketene (B1206846) thioacetal). thieme-connect.dewikipedia.org This is typically achieved by reacting the thioester with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a silyl halide such as trimethylsilyl (B98337) chloride. wikipedia.orgorganic-chemistry.org

The resulting silyl enol ether is a stable and isolable nucleophile that can be used in highly stereocontrolled aldol additions with aldehydes. thieme-connect.de To achieve high enantioselectivity, the reaction is promoted by a chiral Lewis acid catalyst. A particularly effective catalyst system involves a combination of tin(II) triflate (Sn(OTf)₂), a chiral diamine, and a tin co-catalyst like dibutyltin (B87310) diacetate or tributyltin fluoride (B91410). oup.comoup.com This three-component system forms a chiral Lewis acid complex that activates the aldehyde, allowing the silyl enol ether to attack in a stereodefined manner. oup.com

Research using the silyl enol ether of S-ethyl propanethioate (a close analog of this compound) has demonstrated exceptional stereochemical control. oup.com By selecting the appropriate chiral diamine derived from (S)-proline, it is possible to synthesize α-methyl-β-hydroxy thioesters with nearly perfect control over both diastereoselectivity (syn/anti ratio) and enantioselectivity (ee%). oup.comchempedia.info

Table 2: Asymmetric Aldol Reaction of a Thioester-Derived Silyl Enol Ether with Benzaldehyde

Silyl Enol Ether Chiral Diamine Yield (%) Diastereoselectivity (syn:anti) Enantiomeric Excess (ee%) Reference
(E)-1-(Ethylthio)-1-(trimethylsiloxy)propene (S)-1-Methyl-2-[(piperidin-1-yl)methyl]pyrrolidine 80% 93:7 80% (syn) oup.com

This approach highlights the synthetic utility of simple thioesters as precursors to complex, stereochemically rich molecules through advanced catalytic methods.

Chiral Promoter Systems (e.g., Tin(II) Triflate and Chiral Diamines)

A significant breakthrough in the enantioselective synthesis of β-hydroxy thioesters involves the use of chiral promoter systems. researchgate.netelectronicsandbooks.com A particularly effective system comprises a combination of tin(II) triflate (Sn(OTf)₂), a chiral diamine, and a tin(IV) compound like tributyltin fluoride or dibutyltin diacetate. electronicsandbooks.comoup.com These components are believed to form a three-component complex that acts as a chiral Lewis acid. oup.com

Chiral diamines, often derived from readily available sources like (S)-proline, are crucial for inducing chirality. electronicsandbooks.comniph.go.jp The structure of the chiral diamine can significantly impact both the reactivity and the selectivity of the aldol reaction. electronicsandbooks.comoup.com For instance, in the reaction between the silyl enol ether of S-ethyl propanethioate and benzaldehyde, the use of (S)-1-methyl-2-[(N-1-naphthylamino)methyl]pyrrolidine as the chiral diamine led to the formation of the syn aldol adduct with exceptional enantiomeric excess (>98%). electronicsandbooks.comoup.com The proposed mechanism suggests a "double activation" where the cationic tin(II) center activates the aldehyde, while the fluoride or acetate (B1210297) from the tin(IV) component interacts with the silicon atom of the silyl enol ether. electronicsandbooks.comoup.com

The combination of tin(II) triflate, a chiral diamine, and dibutyltin diacetate has proven to be a highly efficient promoter, achieving perfect stereochemical control in the aldol-type reaction of silyl enol ethers derived from thioesters with a wide range of aldehydes. oup.com

Stereochemical Control and Diastereoselectivity in Adduct Formation

The Mukaiyama aldol reaction offers a powerful method for controlling both relative and absolute stereochemistry. thieme-connect.dethieme-connect.de The choice of the silyl enol ether's double bond geometry (E or Z) is a key factor in determining the syn or anti configuration of the resulting aldol adduct. thieme-connect.dethieme-connect.de

In the context of S-alkyl propanethioate derivatives, excellent stereochemical control has been achieved. For the synthesis of syn-α-methyl-β-hydroxy thioesters, the asymmetric aldol reaction of the silyl enol ether of S-ethyl propanethioate with various aldehydes, facilitated by a chiral promoter system of tin(II) triflate, a chiral diamine, and tributyltin fluoride, yields products with nearly perfect diastereo- and enantioselectivities (syn/anti = 100/0, >98% ee for the syn aldol). electronicsandbooks.comoup.com This high level of control is attributed to a proposed entropically advantageous intermediate where the promoter activates both the aldehyde and the silyl enol ether. oup.com

Furthermore, it is possible to synthesize both diastereomers of α,β-dihydroxy thioesters by judiciously choosing the protective group on the α-alkoxy silyl enol ether. oup.com This demonstrates the high degree of control achievable in these systems, allowing access to a diverse range of stereochemically defined building blocks. oup.com

Scope and Limitations with Diverse Aldehyde Electrophiles

The asymmetric aldol reaction employing silyl enol ethers of propanethioates has been successfully applied to a variety of aldehyde electrophiles. This includes aromatic, aliphatic, and α,β-unsaturated aldehydes. oup.comresearchgate.net

The chiral promoter system consisting of tin(II) triflate, (S)-1-methyl-2-[(N-1-naphthylamino)methyl]pyrrolidine, and dibutyltin diacetate has demonstrated broad applicability, providing excellent yields and stereoselectivities with various aldehydes. oup.com For example, the reaction of the silyl enol ether of S-ethyl propanethioate with aldehydes such as benzaldehyde, 3-phenylpropanal, and cinnamaldehyde (B126680) proceeded with perfect syn/anti selectivity (100/0) and enantiomeric excesses greater than 98%. oup.com

In the total synthesis of the proposed structure of astakolactin, an asymmetric Mukaiyama aldol reaction was successfully performed between an aldehyde and the enol silyl ether derived from S-ethyl propanethioate. beilstein-journals.org This reaction, catalyzed by a chiral diamine-Sn(II) complex, yielded the desired syn aldol adduct with high yield and excellent diastereo- and enantioselectivity. beilstein-journals.org

The following table summarizes the results of the asymmetric aldol reaction of the silyl enol ether of S-ethyl propanethioate with various aldehydes using a chiral tin(II) promoter system.

Table 1: Asymmetric Aldol Reaction with Various Aldehydes
AldehydeYield (%)syn/anti ratioEnantiomeric Excess (ee, %) of syn-adduct
Benzaldehyde8093/780
Benzaldehyde*Not specified>98/<2>98
3-Phenylpropanal85>98/<2>98
Cinnamaldehyde82>98/<2>98
Cyclohexanecarboxaldehyde78>98/<2>98
Nonanal81>98/<2>98

*Result obtained using (S)-1-methyl-2-[(N-1-naphthylamino)methyl]pyrrolidine as the chiral diamine. electronicsandbooks.comoup.com

Synthetic Routes to Structurally Modified this compound Analogues and Derivatives

The synthesis of structurally modified analogs of this compound is crucial for exploring their biological activities and for creating novel chemical entities.

Incorporation into Novel Heterocyclic Systems

Thioesters like S-phenyl propanethioate can serve as precursors for the synthesis of heterocyclic compounds. google.comgoogle.com For instance, in a method for synthesizing β-lactones, a thiol ester is reacted with a ketone or an aldehyde. google.comgoogle.com This reaction involves the formation of an adduct that subsequently cyclizes to yield the corresponding β-lactone. google.comgoogle.com These β-lactones are valuable intermediates in the synthesis of various commercially important compounds and can be used to produce alkenes. google.com

Furthermore, derivatives of 1,3,4-thiadiazole, a five-membered heterocyclic ring, have been synthesized using propanethioate moieties. nih.govresearchgate.net In one study, a propanethioate group was introduced at the 2-position of a 5-amino-1,3,4-thiadiazole ring. nih.govresearchgate.net

Synthesis of Functionalized Propanethioate Analogues for Structure-Activity Studies

The synthesis of functionalized propanethioate analogues is essential for conducting structure-activity relationship (SAR) studies. nih.govlookchem.com These studies help in understanding how different functional groups on a molecule influence its biological activity, which is a key aspect of drug discovery and development. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features required for a desired effect. For example, S-methyl 3-(methylthio)propanethioate is a known analogue found in certain marine bacteria. semanticscholar.org The synthesis and study of such analogues can provide insights into metabolic pathways. semanticscholar.orgresearchgate.net

Isotope Labeling Strategies for Mechanistic Elucidation

Isotope labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. In the context of this compound and related sulfur compounds, isotopically labeled precursors can be used to trace the origin of different atoms within the final molecule.

For instance, in studies of sulfur metabolism in marine bacteria, isotopically labeled compounds such as [²H₆]DMSP (dimethylsulfoniopropionate) and [methyl-²H₃]methionine have been employed. semanticscholar.orgbeilstein-journals.org The degradation of DMSP can lead to the formation of methanethiol (B179389) (MeSH), which is a precursor to various volatile sulfur compounds, including this compound. semanticscholar.orgbeilstein-journals.org By tracking the incorporation of deuterium (B1214612) labels, researchers can determine the metabolic pathways involved. For example, feeding experiments with [methyl-²H₃]methionine led to the efficient incorporation of deuterium into MeSH-derived volatiles, indicating that methionine is a viable sulfur source for their biosynthesis. beilstein-journals.org Conversely, the lack of incorporation of ³⁴S from labeled sulfate (B86663) suggested that sulfate reduction is not a significant pathway for MeSH production under the tested conditions. beilstein-journals.org

Reactivity and Detailed Mechanistic Investigations of S Methyl Propanethioate

Characterization of Reaction Pathways and Transformation Processes

The reactivity of S-methyl propanethioate is characterized by several key transformation processes, including hydrogenation, dehydrogenation, and reactions involving nucleophiles or radical intermediates. Mechanistic studies, often combining experimental work with computational analysis, have provided a detailed understanding of these pathways.

The reversible transformation between thioesters and their corresponding alcohols and thiols via hydrogenation and dehydrogenation has been a subject of detailed mechanistic study. nih.govescholarship.org A well-defined ruthenium acridine-9H based pincer complex has been identified as a highly selective catalyst for both the dehydrogenative coupling of thiols and alcohols to form thioesters and the reverse hydrogenation of thioesters. nih.govresearchgate.netresearchgate.net These reactions are notable for not being deactivated by the strongly coordinating thiols produced during hydrogenation. nih.govescholarship.orgacs.org

Dehydrogenation Pathway (Thioester Formation): The proposed mechanism for the dehydrogenative synthesis of thioesters involves several key steps mediated by the ruthenium catalyst (facRu-1): nih.govacs.org

Thiol Binding and Dehydrogenation: A thiol molecule binds to the ruthenium center, followed by dehydrogenation to form a ruthenium thiolate intermediate (Ru-3). nih.govacs.org

Outer-Sphere Alcohol Dehydrogenation: The ruthenium thiolate intermediate facilitates the dehydrogenation of an alcohol in the outer coordination sphere, generating an aldehyde. acs.org

C–S Bond Formation: The final step involves C–S bond formation and beta-hydride elimination, which produces the thioester and regenerates the active ruthenium hydride catalyst (Ru-1). nih.govacs.org

Hydrogenation Pathway (Thioester Reduction): The reverse reaction, the hydrogenation of a thioester like this compound, is initiated by the ruthenium hydride catalyst (Ru-1). nih.gov The process can proceed via two potential pathways: nih.gov

Concerted Pathway: A concerted mechanism involving Ru-S bond formation, hydride transfer to the thioester carbonyl carbon, and subsequent elimination of an aldehyde through a single transition state. nih.gov

Stepwise Pathway: An alternative stepwise process begins with the insertion of the thioester's carbonyl group into the ruthenium hydride bond, forming a ruthenium hemithioacetaloxide intermediate, which then eliminates an aldehyde. nih.gov

Under hydrogen pressure, the resulting ruthenium thiolate (Ru-3) is converted back to a species that can release the free thiol, allowing the ruthenium center to continue the catalytic hydrogenation cycle. nih.gov

In related dithioester systems, the reaction with hydroxylamine (B1172632) demonstrates divergent reactivity based on the reaction conditions, leading to either β-ketonitriles or isoxazoles. acs.org While not a direct reaction of this compound, the chemistry of β-oxodithioesters provides a model for the nucleophilic reactivity at the carbonyl group, a feature shared with simple thioesters.

When β-oxodithioesters are treated with hydroxylamine in ethanol (B145695) at room temperature, the reaction yields β-ketonitriles in high yields. acs.org Conversely, changing the solvent to acetic acid and increasing the temperature to 90 °C results in the formation of 3-methylthio-isoxazoles. acs.org

A proposed mechanism for the formation of 5-substituted 3-aminoisoxazoles from β-oxo dithioesters involves a one-pot, three-component reaction with amines and hydroxylamine. researchgate.net This transformation proceeds through an initial reaction between the β-oxo dithioester and an amine to form a β-oxothioamide intermediate. researchgate.net This intermediate then undergoes a nucleophilic attack by hydroxylamine, followed by intramolecular cyclization and dehydration to produce the final isoxazole (B147169) product as a single regioisomer. researchgate.net The regioselectivity of this reaction has been found to be in agreement with the principles of Hard and Soft Acid and Base (HSAB) theory. researchgate.net

The formation of isoxazole-5-amines can also be achieved by reacting β-ketonitriles with hydroxylamine under basic conditions (e.g., 15% aqueous NaOH). nih.gov

Table 1: Influence of Reaction Conditions on Product Formation from β-Oxodithioesters and Hydroxylamine acs.org
ConditionsMajor Product
Hydroxylamine, EtOH, Room Temperature, Daylightβ-Ketonitrile
Hydroxylamine, HOAc, 90 °C3-Methylthio-isoxazole

Thioesters can participate in radical-mediated reactions. For instance, the hydroxysulfenylation of olefins, which forms β-hydroxysulfides, can be achieved through radical processes. sorbonne-universite.fr In a related system, S-phenyl 2-methylprop-2-enethioate derivatives have been successfully used in DMSO-mediated reactions to construct β-hydroxysulfide derivatives, demonstrating the utility of thioesters in radical transformations. sorbonne-universite.fr The addition of photoredox-generated radicals to thioesters is another potential pathway for transformation.

Rearrangements involving thioesters are also known, particularly the N-to-S acyl transfer. This rearrangement is a key process in native chemical ligation (NCL), a powerful method for chemical protein synthesis. mdpi.comresearchgate.net In model systems, N-(2-mercaptoethyl) amides exist in equilibrium with their corresponding thioester forms. researchgate.net This equilibrium can be manipulated; for example, in certain systems, the thioester intermediate formed via N-to-S acyl transfer can be trapped in situ by various nucleophiles like benzylamine, or undergo hydrolysis or esterification depending on the solvent and conditions. acs.org This highlights the thioester as a key intermediate in acyl transfer reactions. acs.org

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for investigating the intricate details of reaction mechanisms involving thioesters like this compound. researchgate.netulpgc.es These studies provide insights into transition state geometries, energy profiles, and the influence of external factors such as solvents. numberanalytics.commdpi.com

DFT calculations have been instrumental in mapping the energy landscapes of thioester reactions, allowing for the differentiation between competing mechanistic pathways. acs.org For the ruthenium-catalyzed hydrogenation of thioesters, DFT studies using this compound as a model substrate have unveiled the detailed reaction mechanism. ulpgc.es

The process begins with the coordination of the thioester to the ruthenium catalyst. ulpgc.es The rate-determining step (rds) was identified as the insertion of the thioester into the Ru-H bond, proceeding through transition state TS1 . ulpgc.es This step involves a hydride transfer from the ruthenium center to the carbonyl carbon of the thioester. The calculated free energy barrier for this step with a specific ruthenium pincer catalyst was found to be significant. ulpgc.es For instance, with tert-butyl groups on the phosphine (B1218219) ligands of the catalyst, the free energy barrier for TS1 was calculated to be 29.3 kcal/mol for one substrate. ulpgc.es However, substituting these with smaller methyl groups dramatically lowered the barrier to a more accessible 16.4 and 16.2 kcal/mol, highlighting the strong influence of sterics. ulpgc.es

Following the initial insertion, the mechanism involves a nearly barrierless isomerization and a subsequent C-S bond cleavage with a very low energy barrier (0.2 kcal/mol), leading to the release of an aldehyde and the formation of a thioalkyl-ruthenium intermediate. ulpgc.es The generation of multidimensional free energy landscapes is crucial for distinguishing between concerted (E2) and stepwise (E1cB) mechanisms in elimination reactions of thioesters. acs.org

Table 2: Calculated Free Energy Barriers (ΔG‡) for the Rate-Determining Step (TS1) in Ru-Catalyzed Thioester Hydrogenation ulpgc.es
Catalyst Phosphine SubstituentSubstrateCalculated ΔG‡ (kcal/mol)
t-BuSubstrate I29.3
MeSubstrate I16.4
MeSubstrate II22.7
MeSubstrate III17.6
MeSubstrate IV22.5

The surrounding solvent can significantly alter the free energy profile of a reaction, affecting both kinetics and thermodynamics. mdpi.com Theoretical studies employ solvation models, such as the Polarizable Continuum Model (PCM) or the SMD universal solvation model, to account for these effects. ulpgc.esrsc.org

In the DFT study of the Ru-catalyzed hydrogenation of this compound, solvent effects were incorporated using the SMD model with 1,4-dioxane (B91453) as the solvent. ulpgc.es The calculations were performed by adding the solvation free energy to the electronic energies calculated in the gas phase. ulpgc.esmdpi.com This approach allows for a more accurate representation of the reaction in solution. The choice of solvent can influence reaction spontaneity and activation barriers. mdpi.com For example, computational studies on other reaction types have shown that changing the solvent can even alter whether a reaction is spontaneous. mdpi.com The use of these models is essential for comparing theoretical predictions with experimental results, which are almost always conducted in solution. rsc.org

Intramolecular and Intermolecular Acyl Transfer Reactions

The reactivity of this compound is significantly influenced by the presence of the thioester linkage, which facilitates both intramolecular and intermolecular acyl transfer reactions. These processes are fundamental in various synthetic and biological contexts, enabling the formation of new bonds through the transfer of the propanoyl group.

N-to-S Acyl Transfer Processes in Chemoenzymatic Synthesis

The conversion of amides to thioesters via an N-to-S acyl transfer is a critical strategy in chemoenzymatic synthesis, transforming stable amides into more reactive thioesters suitable for further transformations. nih.govchemrxiv.org This process is conceptually the reverse of the more commonly exploited S-to-N acyl transfer seen in native chemical ligation (NCL). nih.govacs.org While the S-to-N transfer is thermodynamically favorable, the N-to-S transfer can be induced under specific conditions, often driven by intramolecular proximity and ground-state destabilization of the amide bond. nih.govnih.gov

Detailed research has led to the development of chiral auxiliaries that facilitate this transformation. For instance, a cysteine-derived oxazolidinone can act as both a chiral template for asymmetric reactions and a subsequent acyl transfer agent. nih.govchemrxiv.org After an initial stereoselective reaction (like an aldol (B89426) or Michael addition), the resulting N-acyl product is induced to undergo an intramolecular N-to-S acyl transfer. This rearrangement is often thermodynamically unfavorable and may require forcing the scissile amide bond into a high-energy, twisted conformation to proceed. nih.govnih.gov

The mechanism involves the pendant thiol group of the cysteine-derived auxiliary attacking the amide carbonyl, proceeding through a tetrahedral intermediate to yield a thioester. This transient thioester can then be trapped in situ by various nucleophiles. nih.govchemrxiv.org For example, heating the N-acyl product in a suitable solvent can effect the N-to-S transfer, and the resulting thioester can be hydrolyzed to a carboxylic acid, esterified, or used in ligation reactions. chemrxiv.org

A sequence of acyl transfers can be applied, starting with an N-to-S transfer to generate a thioester from an N-acetylated precursor. nih.govchemrxiv.org This can be followed by an S-to-S (transthioesterification) reaction and a final S-to-N transfer to form a dipeptide, demonstrating the synthetic versatility of this methodology. nih.govchemrxiv.org

Table 1: Conditions for N-to-S Acyl Transfer and Subsequent In Situ Trapping

PrecursorReaction Conditions for N-to-S TransferTrapping Reagent/ConditionFinal ProductYieldReference
N-Acyl Cysteine-Derived OxazolidinoneDiethyl ether–triethylamineBenzylamine and AgTFAAmide83% nih.govacs.org
N-Acyl Cysteine-Derived OxazolidinoneTetrahydrofuran (THF), 60 °CHydrolysisCarboxylic Acid82% chemrxiv.org
N-Acyl Cysteine-Derived OxazolidinoneEthanol, 60 °CEsterificationDiester- chemrxiv.org
N-Acetyl-L-homophenylalanine DerivativeThioacetic acid, room temperatureIn situ hydrolysisN-acetyl-L-homophenylalanine- nih.gov
N-Acetyl-L-homophenylalanine DerivativeThioacetic acid, room temperatureCysteine methyl esterN-protected dipeptide82% nih.gov

This table is generated based on data from studies on N-to-S acyl transfer reactions involving cysteine-derived auxiliaries.

Thiocarbonylic Transfer Mechanisms

The reactivity of thioesters like this compound in acyl transfer reactions is centered on the electrophilicity of the thiocarbonyl carbon. Thioesters are considered "energy-rich" compounds that are susceptible to attack by soft nucleophiles like thiolates and amines, while showing relative stability towards hydrolysis at neutral pH. nih.govacs.org This selective reactivity is fundamental to their roles in biology, such as in the function of acetyl coenzyme A, and in chemical synthesis. nih.govlibretexts.org

The mechanism of acyl transfer from a thioester involves the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the thiolate leaving group (in this case, methanethiolate). The enhanced reactivity of thioesters compared to their oxygen-containing counterparts (oxoesters) is a subject of detailed mechanistic investigation.

The rate of acyl transfer is influenced by several factors, including the nature of the nucleophile and the reaction conditions. For instance, the reaction of thioesters with various nucleophiles at different pH values demonstrates their varied reactivity profiles.

Table 2: Relative Reactivity of Thioesters with Different Nucleophiles

Thioester TypeNucleophilepHRelative Reaction RateMechanistic InsightReference
Acyl-CoA mimicHydroxide-ModerateHydrolytically stable at neutral pH, but susceptible to base-catalyzed hydrolysis. nih.gov
Acyl-CoA mimicThiolate7HighEfficient thiol-thioester exchange is a key step in processes like Native Chemical Ligation. nih.govacs.org
Acyl-CoA mimicPrimary Amines8Moderate to HighForms stable amide bonds; fundamental to nonenzymatic protein acylation. nih.gov
Methyl Thioacetate (B1230152)Ammonia-~100-fold > Methyl Acetate (B1210297)Lower loss of delocalization energy in the transition state compared to the corresponding oxoester. nih.govacs.org
Methyl ThioacetateMethylcyanoacetate Carbanion->2000-fold > Methyl AcetateSignificant stabilization of the transition state for the thioester reaction. nih.govacs.org

This table is a composite representation based on findings from reactivity and computational studies on thioesters.

The mechanism of thiocarbonylic transfer is therefore a nuanced process where the inherent electronic properties of the thioester group are modulated by the incoming nucleophile and the surrounding environment to achieve efficient acyl transfer, a cornerstone of both biological and synthetic chemistry.

Biological Activities and Biochemical Roles of S Methyl Propanethioate

Evaluation of Antimicrobial Properties and Bioactivity

The antimicrobial characteristics of S-Methyl propanethioate have been investigated, revealing nuanced interactions with various microorganisms.

The antimicrobial activity of this compound has been observed in specific contexts, although comprehensive activity spectrum assays are not widely documented.

Research on volatile organic compounds (VOCs) emitted by the rice rhizospheric bacterial isolate Pseudomonas EA105 identified this compound as one of the produced thioesters. In assays against the rice blast fungus Magnaporthe oryzae, these S-methyl thioesters did not cause a significant reduction in fungal growth at biologically relevant concentrations. nih.govresearchgate.net However, the study did note that the compounds led to a significant decrease in the formation of appressoria, a specialized structure essential for fungal infection, at a concentration of 100 μM. nih.gov

In a different context, metabolic profiling of bacteria isolated from pressure ulcers revealed a link between this compound and bacterial viability. A study involving the treatment of Klebsiella pneumoniae with biologically synthesized silver nanoparticles (Bio-AgNPs) found a very strong negative correlation (Spearman's rho coefficient of -0.79) between the concentration of the antimicrobial nanoparticles and the emission of this compound. nih.gov This suggests that the production of this volatile compound is significantly reduced by effective antimicrobial action. nih.gov

Table 1: Summary of Observed Antimicrobial and Bioactivity of this compound

Target OrganismContextObserved EffectSource
Klebsiella pneumoniaeMetabolite production after treatment with antimicrobial silver nanoparticles.Very strong negative correlation between antimicrobial agent concentration and this compound emission. nih.gov
Magnaporthe oryzae (rice blast fungus)In vitro assay with the pure compound.No significant reduction in vegetative growth, but significant reduction in appressoria formation at 100 μM. nih.gov

Role in Chemical Ecology and Inter-species Interactions

This compound functions as a volatile chemical messenger, playing a significant role in how different species, particularly microbes and nematodes, interact within their environment.

Volatile organic compounds produced by soil microorganisms are recognized as important agents in the biological control of plant-parasitic nematodes. This compound has been identified as a component of volatile blends that exhibit nematicidal activity. nih.govapsnet.orgapsnet.org

Table 2: this compound in Nematicidal Volatile Blends

Producing OrganismTarget NematodeRole of this compoundOverall Effect of Volatile BlendSource
Bacillus cereus strain Bc-cm103Meloidogyne incognitaIdentified as a component of the active volatile blend.97.2% mortality after 48 hours. apsnet.orgapsnet.org
Various bacterial strains from tomato root endosphereMeloidogyne spp.Identified as one of several nematicidal VOCs produced by the bacterial community.Contributes to the overall nematicidal activity of the root microbiome. nih.gov

This compound is produced during interactions between different bacterial species, indicating its role in the chemical dialogue that shapes microbial communities. core.ac.ukscispace.com Studies have shown that the profile of emitted volatiles, including this compound, changes when bacteria are grown in mixed cultures compared to monocultures. core.ac.uk These volatile-mediated interactions can lead to the induction or suppression of antimicrobial activities, thereby influencing the competitive dynamics and structure of the community. core.ac.uk

The production of this compound is also influenced by environmental conditions and external agents. As noted previously, its emission by K. pneumoniae is significantly curtailed in the presence of antimicrobial silver nanoparticles. nih.gov Furthermore, the compound has been identified as a metabolite produced by various bacteria, including Pseudomonas isolate EA105 from the rice rhizosphere and multiple strains of marine bacteria from the Roseobacter clade, highlighting its widespread production across different ecosystems and its role as a metabolic byproduct of specific microbial groups. nih.govresearchgate.netuni-oldenburg.de

In marine environments, the sulfur cycle is a critical biogeochemical process largely driven by microorganisms. This compound has been identified as a volatile product of marine bacteria, linking it directly to this cycle. beilstein-journals.orgsemanticscholar.org Specifically, it is produced by members of the Roseobacter clade, a group of alphaproteobacteria that are abundant in the ocean and play a major role in the transformation of organosulfur compounds. uni-oldenburg.debeilstein-journals.orgsemanticscholar.org

Research has shown that these bacteria metabolize dimethylsulfoniopropionate (DMSP), a key organosulfur molecule produced by phytoplankton. beilstein-journals.orgsemanticscholar.orgresearchgate.net The degradation of DMSP can proceed through a demethylation pathway that releases methanethiol (B179389) (MeSH). semanticscholar.orgresearchgate.net this compound is one of several MeSH-derived sulfur volatiles that are subsequently released into the environment by Roseobacter strains such as Phaeobacter gallaeciensis and Hoeflea phototrophica. uni-oldenburg.debeilstein-journals.orgsemanticscholar.org The production of such volatile thioesters represents a pathway for the transformation and flux of organic sulfur in marine systems, contributing to the intricate network of the global sulfur cycle. semanticscholar.org

Enzymatic Biotransformation and Metabolic Fate in Biological Systems

Microbial Degradation Pathways and Enzyme Characterization

This compound is a volatile sulfur compound identified in various biological systems, particularly in microorganisms. Its biosynthesis and degradation are integral to the sulfur metabolism of these organisms. It has been identified as a metabolite in several species of marine bacteria belonging to the Roseobacter clade, such as Phaeobacter gallaeciensis and Ruegeria pomeroyi. semanticscholar.orgbeilstein-journals.orguni-oldenburg.de Additionally, it is produced by the amphibian skin-associated bacterium Pigmentiphaga aceris and the opportunistic human pathogen Klebsiella pneumoniae. nih.govplos.orgsemanticscholar.org

The formation of this compound is closely linked to the metabolism of sulfur-containing amino acids, such as methionine, and the degradation of dimethylsulfoniopropionate (DMSP) in marine environments. semanticscholar.orgbeilstein-journals.orgnih.gov The degradation of DMSP by marine bacteria can produce methanethiol (MeSH), a key precursor for the synthesis of various sulfur volatiles, including this compound. semanticscholar.orgbeilstein-journals.org

The primary enzymatic reaction for the synthesis of this compound is thioesterification. Research has demonstrated that lipases, a class of hydrolase enzymes, can catalyze this reaction. Specifically, immobilized lipase (B570770) B from Candida antarctica (Novozym® 435) has been successfully used for the continuous, solvent-free synthesis of this compound from methanethiol and propanoic acid. researchgate.net This suggests that microbial lipases or esterases with thioesterase activity are responsible for its formation and likely its degradation in biological systems.

Furthermore, studies on melon fruit aroma have identified a specific class of enzymes, thiol acyltransferases (ThATs), as being responsible for the formation of S-methyl thioesters. researchgate.net A thiol acyltransferase, CmThAT1, was found to catalyze the synthesis of S-methyl thioacetate (B1230152) from methanethiol and acetyl-CoA. researchgate.net The same research indicated that this compound is similarly formed from the precursors methanethiol and propanoyl-CoA, strongly implying that a thiol acyltransferase is the key enzyme in this biosynthetic pathway. researchgate.net

While biosynthesis is more extensively documented, the degradation of this compound is expected to proceed via the hydrolysis of its thioester bond. This reaction, catalyzed by thioesterases, would be the reverse of its synthesis, yielding methanethiol and propanoic acid. who.int

Identification of Downstream Metabolites and Metabolic Intermediates

The metabolism of this compound involves specific precursors for its synthesis and results in distinct products upon its degradation. The identification of these upstream and downstream molecules is crucial for understanding its role in biochemical pathways.

Upstream Metabolites (Precursors): The direct metabolic precursors for the enzymatic synthesis of this compound have been identified as:

Methanethiol (MeSH) : A volatile sulfur compound derived from the metabolism of methionine or the degradation of DMSP. semanticscholar.orgnih.govresearchgate.netresearchgate.net

Propanoyl-CoA or Propanoic Acid : A three-carbon carboxylic acid or its coenzyme A derivative, which serves as the acyl donor in the thioesterification reaction. researchgate.netresearchgate.net

Downstream Metabolites: The enzymatic hydrolysis of this compound yields two primary metabolites:

Methanethiol (MeSH) : This volatile compound can be further metabolized by the organism or can be released into the environment. It can also undergo auto-oxidation to form other sulfur compounds. nih.gov

Propanoic Acid : This carboxylic acid can enter central metabolic pathways. It can be activated to propionyl-CoA and subsequently converted to succinyl-CoA, which then enters the citric acid (TCA) cycle.

Methanethiol itself is a hub for the formation of other sulfur volatiles. In microbial cultures, the presence of methanethiol can lead to the formation of compounds such as dimethyl disulfide and dimethyl trisulfide through oxidation processes. semanticscholar.orgbeilstein-journals.org

The table below summarizes the key metabolic intermediates related to this compound.

Table 1: Metabolites and Intermediates in the Biotransformation of this compound

Compound Name Role Metabolic Context Reference(s)
Methanethiol Precursor / Metabolite Derived from methionine or DMSP; product of this compound hydrolysis. semanticscholar.orgresearchgate.netresearchgate.net
Propanoyl-CoA Precursor Acyl donor for the synthesis of this compound. researchgate.net
Propanoic Acid Precursor / Metabolite Acyl donor for synthesis; product of hydrolysis; can enter central metabolism. researchgate.net
Dimethyl Disulfide Downstream Metabolite Formed from the oxidation of methanethiol. semanticscholar.orgbeilstein-journals.orgnih.gov
Dimethyl Trisulfide Downstream Metabolite Formed from the oxidation of methanethiol. semanticscholar.orgbeilstein-journals.org

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
S-Methyl thioacetate
Acetyl-CoA
Citric Acid
Dimethyl Disulfide
Dimethyl Trisulfide
Dimethylsulfoniopropionate (DMSP)
Methanethiol (MeSH)
Methionine
Propanoic Acid
Propanoyl-CoA
Propionyl-CoA

Advanced Analytical Methodologies for the Characterization and Quantification of S Methyl Propanethioate in Research

High-Resolution Chromatographic Techniques

The analysis of volatile compounds like S-Methyl propanethioate heavily relies on high-resolution chromatographic techniques. These methods separate complex mixtures into individual components, allowing for their identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile compounds such as this compound. worktribe.com This powerful technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis, the volatile sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The column separates the different compounds in the mixture based on their physical and chemical properties. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification. amazonaws.com

Researchers have successfully employed GC-MS to identify this compound in various complex matrices. For instance, it has been detected in the volatile profiles of certain bacteria and in the headspace of food products. semanticscholar.orgapsnet.org The identification is often confirmed by comparing the obtained mass spectrum and retention index with those of an authentic standard or with entries in spectral libraries like the NIST database. nist.gov The electron ionization (EI) mode, typically at 70 eV, is commonly used to generate reproducible mass spectra. amazonaws.com

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) for Complex Mixtures

For exceptionally complex samples containing a multitude of volatile compounds, Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) offers significantly enhanced separation power. mdpi.com This technique utilizes two different chromatographic columns with orthogonal separation mechanisms, providing a much higher peak capacity than single-column GC. worktribe.comnih.gov The effluent from the first column is trapped and then rapidly re-injected into the second, shorter column. This process creates a two-dimensional chromatogram with structured patterns of compounds, which is particularly useful for separating co-eluting peaks that would overlap in a one-dimensional separation. mdpi.com

The coupling of GC×GC with a Time-of-Flight Mass Spectrometer (TOFMS) is advantageous due to the detector's high acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension column. worktribe.comscispace.com Studies have shown the successful application of GC×GC-TOFMS in characterizing the detailed volatile compositions of complex samples where this compound was identified among hundreds of other compounds. mdpi.comnih.gov This powerful technique has been instrumental in the "volatilome" analysis of various substances, revealing subtle differences in their chemical profiles. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Non-Destructive Sampling

Headspace Solid-Phase Microextraction (HS-SPME) is a simple, rapid, and solvent-free sample preparation technique that is highly suitable for the analysis of volatile compounds like this compound. mdpi.comnih.gov In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above a solid or liquid sample in a sealed vial. researchgate.net Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. nih.gov

This non-destructive sampling method is particularly beneficial as it requires small sample volumes and minimizes matrix effects. mdpi.comnih.gov HS-SPME has been effectively coupled with GC-MS and GC×GC-TOFMS for the detection of this compound in various research applications, including the analysis of volatiles from bacterial cultures and food products. semanticscholar.orgapsnet.orgnih.gov The choice of fiber coating is critical and can be optimized to selectively extract specific classes of compounds. nih.gov

Closed-Loop Stripping Analysis (CLSA) for Trace Volatiles

Closed-Loop Stripping Analysis (CLSA) is a highly sensitive technique used for the extraction and concentration of trace volatile and semi-volatile organic compounds from liquid or solid samples. In this method, a continuous stream of inert gas is passed through the sample, stripping the volatile compounds. The gas is then circulated through a small adsorbent trap, typically containing activated carbon, where the volatiles are collected. The trapped compounds are subsequently eluted with a small volume of solvent and analyzed by GC-MS.

CLSA has been successfully used in studies to analyze the volatile metabolites of marine bacteria, where this compound was identified. semanticscholar.org This technique is particularly effective for trapping volatiles from aqueous samples and has been shown to be a valuable tool in studying the production of sulfur volatiles by microorganisms. semanticscholar.org

Comparative Analysis of Extraction Techniques for Research Applications

The selection of an appropriate extraction technique is a critical step in the analysis of volatile compounds, as it can significantly influence the resulting chemical profile. Several studies have compared different extraction methods for their efficiency in isolating aroma components. mdpi.comresearchgate.net

For instance, a comparison of Headspace Solid-Phase Microextraction (HS-SPME), Solvent-Assisted Flavor Evaporation (SAFE), and Simultaneous Distillation-Extraction (SDE) revealed that each technique has its own advantages and biases. mdpi.comresearchgate.net HS-SPME was found to be particularly effective for highly volatile compounds. nih.govmdpi.com In contrast, SAFE, which operates under high vacuum and at low temperatures, is good for extracting a broad range of volatiles with minimal artifact formation. mdpi.comresearchgate.net SDE, a more traditional method, can sometimes lead to the formation of artifacts due to the higher temperatures involved. mdpi.com

In a study comparing HS-SPME, Solid Phase Extraction (SPE), and Stir Bar Sorptive Extraction (SBSE) for the analysis of a complex alcoholic beverage, HS-SPME showed a better extraction effect for easily volatile compounds, including sulfides. nih.gov SPE was more beneficial for nitrogen-containing compounds, while SBSE was suitable for the targeted analysis of trace substances. nih.gov Such comparative analyses are crucial for researchers to select the most appropriate extraction method for their specific research goals and the target analytes, such as this compound.

Advanced Spectroscopic Characterization for Structural Elucidation

While chromatographic techniques are excellent for separation and initial identification, advanced spectroscopic methods are often required for the definitive structural elucidation of compounds, especially for novel or complex molecules. Although this compound is a relatively simple molecule, the principles of advanced spectroscopic characterization are fundamental in natural product chemistry and metabolomics where such compounds are often discovered.

The structural elucidation of a compound typically involves a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various two-dimensional techniques (e.g., COSY, HSQC, HMBC), provides detailed information about the connectivity of atoms within the molecule. Infrared (IR) spectroscopy can identify the presence of specific functional groups. researchgate.net

For a compound like this compound, the IUPAC name is this compound, and its structure is confirmed by its SMILES notation, CCC(=O)SC. nih.gov While detailed spectroscopic data for this compound itself is readily available in standard databases, the strategic application of these advanced spectroscopic methods is crucial when researchers isolate and identify new natural products that may have similar structural motifs. nist.govhmdb.ca The process often involves comparing the spectral data of the unknown compound with that of known, structurally related compounds. researchgate.net

Table of Research Findings for this compound Analysis

Analytical TechniqueSample MatrixKey FindingsReference
GC-MSBacterial Culture (Marine)Identification of this compound as a volatile metabolite. semanticscholar.org
GC-MSBacterial Culture (Bacillus cereus)Identified as one of the volatile organic compounds with potential nematicidal activity. apsnet.org
GC×GC-TOFMSChinese BaijiuIdentified as a volatile component in a complex alcoholic beverage. nih.gov
HS-SPME-GC-MSBacterial Culture (Marine)Used for non-destructive sampling and identification of this compound. semanticscholar.org
CLSA-GC-MSBacterial Culture (Marine)Effective for trapping and analyzing trace amounts of this compound. semanticscholar.org
GC-OSea Urchin GonadsCharacterized as having an unpreferable odor. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR) in Synthetic and Natural Product Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide atom-level information, confirming the connectivity and chemical environment of each nucleus within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound (CH₃CH₂C(O)SCH₃) is expected to show three distinct signals. The methyl protons attached to the sulfur atom (S-CH₃) would appear as a singlet, while the ethyl group protons would present as a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling. Predicted data provides a guide to the expected chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing four distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C=O) of the thioester is particularly characteristic, appearing significantly downfield. PubChem lists experimental ¹³C NMR data from the work of G. Dauphin and A. Cuer in Organic Magnetic Resonance (1979). nih.gov

The following table summarizes the predicted NMR data for this compound.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusAssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H-S-CH₃~2.3Singlet
-CH₂-~2.6Quartet
-CH₂-CH₃~1.1Triplet
¹³CC=O~200-
-S-CH₃~12-
-CH₂-~38-
-CH₂-CH₃~9-

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent absorption band is that of the thioester carbonyl group (C=O). This stretching vibration typically occurs in the range of 1680-1715 cm⁻¹, a lower frequency compared to the carbonyl stretch in regular esters due to the reduced resonance contribution of the sulfur atom. acs.org Other key signals include C-H stretching vibrations from the methyl and ethyl groups. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations (C-C, C-S stretches, and bending vibrations) that are unique to the molecule and can be used for definitive identification. acs.org

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
2850-3000C-H StretchAlkyl (CH₂, CH₃)
~1690C=O StretchThioester
600-800C-S StretchThioester

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. In electron ionization (EI) mass spectrometry, this compound undergoes predictable fragmentation. nist.gov The molecular ion peak ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (104.17 g/mol ). nist.gov

The primary fragmentation pathway involves the cleavage of the C-S or C-C bonds adjacent to the carbonyl group. The most abundant fragment is often the propionyl cation ([CH₃CH₂CO]⁺) at m/z 57, formed by the loss of the thiomethyl radical (•SCH₃). Another significant fragment is the ethyl cation ([CH₃CH₂]⁺) at m/z 29. nih.gov Analysis of these fragments confirms the structure of the original molecule.

Table 3: Prominent Ions in the Electron Ionization Mass Spectrum of this compound

m/zProposed Fragment IonFormula
104Molecular Ion[C₄H₈OS]⁺•
57Propionyl Cation[C₃H₅O]⁺
29Ethyl Cation[C₂H₅]⁺

Chemometric and Multivariate Data Analysis Approaches for Complex Datasets

In many research fields, such as flavor chemistry and metabolomics, this compound exists within highly complex mixtures containing hundreds of other volatile compounds. nih.govnih.gov Analyzing such large datasets generated by techniques like gas chromatography-mass spectrometry (GC-MS) requires sophisticated statistical methods. frontiersin.org Chemometrics and multivariate data analysis are powerful tools used to extract meaningful information, identify patterns, and understand the relationships between chemical composition and specific properties (e.g., aroma profiles). nih.govnih.gov

Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed. tandfonline.comacs.org PCA is an unsupervised method used to reduce the dimensionality of the data, visualizing the relationships between samples and identifying outliers or groupings. nih.gov For instance, PCA can be used to differentiate between food samples based on their profile of volatile sulfur compounds. nih.govtubitak.gov.tr PLS is a supervised method that models the relationship between two sets of data, such as chemical composition (instrumental data) and sensory attributes (e.g., taste or aroma scores from a human panel). tandfonline.comacs.org

These multivariate approaches are essential for interpreting the vast amount of data from modern analytical instruments, allowing researchers to pinpoint key compounds like this compound that contribute to a specific flavor or to track changes in its concentration across different samples or processing conditions. nih.govmdpi.com

Applications and Industrial Research Perspectives on S Methyl Propanethioate

Contributions to Flavor Chemistry Research and Development

S-Methyl propanethioate (CH₃CH₂C(O)SCH₃), a sulfur-containing ester, is a significant compound in the field of flavor chemistry due to its potent and distinct aroma profile. foodb.cahmdb.canih.govchemicalbook.comfao.org Its contribution to the sensory characteristics of various foods and its potential as a flavoring agent have been the subject of focused research.

Investigation of Role in Specific Aroma Profiles (e.g., dairy, fruit, tea)

This compound is recognized for its alliaceous, dairy, and milky taste and aroma. foodb.cahmdb.ca Research has identified its presence and contribution to the complex flavor profiles of a range of products.

Dairy Products: This compound is a key aroma component in many varieties of cheese, contributing to their characteristic savory and sometimes pungent notes. chemicalbook.comresearchgate.net Studies have shown that microorganisms, such as Brevibacterium antiquum and Brevibacterium aurantiacum, are capable of producing S-methyl thioesters, including this compound, from precursors like short-chain fatty acids and branched-chain amino acids. researchgate.net Its presence has been reported in cheese and is often described as having a cheese-like and meaty flavor profile. nih.gov

Fruit: While primarily associated with savory notes, this compound also contributes to the aroma of some fruits, often imparting a ripe and sweet character. nih.govresearchgate.net Research on melon fruits has highlighted that esters are crucial to their aroma, and this compound is among the identified ester compounds that likely affect the sweet aroma. researchgate.net

Tea: In the realm of tea, particularly Wuyi Rock Tea (WRT), this compound has been identified as a volatile compound. mdpi.com It is described as having an onion and milk-like odor. mdpi.com During the processing of WRT, the concentration of this compound has been observed to gradually decrease during the non-enzymatic stages. mdpi.com

Other Foods: The compound has also been found in other food items such as fish oil. chemicalbook.com In a study on the gonads of the sea urchin Mesocentrotus nudus, this compound was one of the identified esters, which are considered important contributors to the sweet aroma of various fruits and were suggested to play a similar role in the sea urchin gonads. semanticscholar.org

Research on Nature-Identical vs. Synthetic Flavor Compound Production

This compound is listed as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with the number 4172. nih.govchemicalbook.comfao.org It can be produced through chemical synthesis for use as a nature-identical flavoring agent in food products. fao.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound, assigning it JECFA number 1678. fao.orgfao.org The evaluation of such flavoring agents considers substances produced through chemical synthesis, extraction from natural sources, or microbial production. fao.orgwho.int The purity and composition of the final product are critical, with synthetically produced compounds typically having a high content of the functional component. who.int

Determination of Odor Activity Values (OAVs) in Food Matrices

In the context of Wuyi Rock Tea, while this compound was identified as a volatile compound, a study found that other compounds like (2-nitroethyl) benzene, indole, and geranylacetone (B162166) had OAVs greater than 1.0, making them the key aroma-active compounds in the primary tea. mdpi.com This indicates that while present, the concentration of this compound in this specific tea might be below its odor threshold, or its contribution is part of the complex interplay of various volatile compounds. mdpi.com Further research is needed to determine the specific OAV of this compound in various food matrices to fully understand its role in their aroma profiles.

Potential in Agricultural and Pest Management Research

Beyond its role in flavor chemistry, this compound has emerged as a compound of interest in agricultural science, particularly in the development of sustainable pest management strategies. Its volatile nature allows it to act as a signaling molecule in complex ecological interactions.

Development as a Biocontrol Agent for Crop Protection

Volatile organic compounds (VOCs) produced by microorganisms are being explored as alternatives to synthetic pesticides for controlling soil-borne plant pathogens. apsnet.org this compound has been identified as one of the VOCs produced by bacteria with potential biocontrol activity. apsnet.orgwgtn.ac.nz Studies have shown that VOCs from certain bacterial strains, such as Bacillus cereus, can inhibit the growth of plant-pathogenic fungi and nematodes. apsnet.orgapsnet.org For instance, the volatilome of nematicidal VOC-producing bacterial strains associated with root-knot nematode infection in tomato included this compound. nih.gov The fumigant activity of these VOCs makes them promising candidates for development as soil fumigants to manage pests like the root-knot nematode (Meloidogyne incognita). apsnet.orgapsnet.org

Studies on Plant-Microbe-Nematode Chemical Interactions

The rhizosphere, the soil region around plant roots, is a hub of chemical communication between plants, microbes, and other organisms. dokumen.pub VOCs, including this compound, play a crucial role in these interactions. dokumen.pub Research has shown that this compound is part of the volatile profile of bacteria that can influence plant health and suppress pathogens. apsnet.orgnih.gov For example, a study on the interactions between different bacterial genera (Chryseobacterium, Dyella, Janthinobacterium, and Tsukamurella) identified this compound as one of the produced volatiles. core.ac.uk In another study, Bacillus cereus strain Bc-cm103, which produces this compound, was shown to reduce root galls caused by Meloidogyne incognita on cucumber roots through its VOCs. apsnet.orgapsnet.org These findings underscore the importance of this compound as a signaling molecule in the complex chemical ecology of the rhizosphere, with potential applications in enhancing plant defense and growth.

Research in Specialty Chemical Synthesis and Industrial Applications

This compound (SMPT), a member of the thioester class of organic compounds, is a subject of specialized research and application due to its distinct chemical properties and reactivity. Thioesters are recognized as vital intermediates in various biosynthetic pathways and as versatile synthons in modern organic synthesis. researchgate.net Their utility stems from their role as effective acyl transfer agents, which is exploited in both biological systems and industrial chemical processes. researchgate.net

Research into the synthesis of thioesters, including this compound, is ongoing, with methods evolving to improve efficiency and environmental compatibility. Traditional synthesis often involves the reaction of carboxylic acids with thiols, which may require activation of the carboxylic acid or the use of coupling reagents. researchgate.net Modern approaches focus on developing more direct and greener protocols. For instance, methods have been developed for synthesizing thioesters from carboxylic acids and thiols using N,N'-diisopropylcarbodiimide (DIC) in water, presenting an efficient and environmentally friendly option. tandfonline.com Other advanced methods include photocatalytic processes that can generate thioesters from commodity chemicals like aldehydes, alkenes, and elemental sulfur, showcasing the drive towards atom-economical catalytic strategies. nih.gov

As a specialty chemical, this compound is primarily utilized as a chemical intermediate and a flavoring agent. Chemical manufacturers supply SMPT as a building block for diverse sectors, including the pharmaceutical, agrochemical, and material sciences industries. ontosight.aithegoodscentscompany.com While specific largescale synthetic applications are proprietary, the general reactivity of thioesters in forming C-C, C-N, and C-O bonds makes them valuable precursors for more complex molecules. researchgate.net

The most prominent industrial application of this compound is in the flavor and fragrance industry. thegoodscentscompany.com It is recognized for imparting cheese and meat flavor profiles and has a fruity, milk-like aroma. nih.gov Its status as a flavoring agent is well-established, as indicated by its designation as FEMA number 4172. nih.gov Research has also explored its use in combination with other compounds to enhance umami flavors in various food products. googleapis.com

Beyond synthetic applications, this compound is a subject of research in microbiology and food science. Studies have identified it as a volatile sulfur compound (VSC) produced by various bacteria. For instance, it is produced by marine bacteria such as Phaeobacter gallaeciensis during the metabolism of sulfur-containing compounds. beilstein-journals.orgsemanticscholar.org It has also been identified as a metabolic product of Brevibacterium species, which are significant in the ripening of cheese. researchgate.net These findings are crucial for understanding the biochemical pathways that generate key aroma compounds in fermented foods.

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
Molecular Formula C4H8OS nih.gov
Molecular Weight 104.17 g/mol nih.gov
Appearance Colorless liquid nih.gov
Odor Fruity, milk-like, cheese, meat nih.gov
Boiling Point 119-120 °C nih.gov
Density 0.990-0.996 g/cm³ nih.gov
Refractive Index 1.458-1.464 nih.gov
Solubility Insoluble in water; Soluble in ethanol (B145695) nih.gov

Interactive Data Table: Industrial Research and Applications of this compound

Application AreaSectorDetailed Findings and RoleSource(s)
Flavor Agent Food & BeverageUsed to create or enhance cheese, meat, and ripe fruit flavor profiles in a wide range of products including baked goods, beverages, and dairy products. thegoodscentscompany.comnih.gov Designated as FEMA No. 4172. nih.gov Investigated for its role in enhancing umami taste. googleapis.com thegoodscentscompany.comnih.govgoogleapis.com
Chemical Intermediate Specialty Chemicals, Pharmaceutical, Agrochemical, Material ScienceUtilized as a building block or precursor in organic synthesis. researchgate.netontosight.aithegoodscentscompany.com Thioesters are valuable for acyl transfer reactions to form esters, amides, and other derivatives. researchgate.net researchgate.netontosight.aithegoodscentscompany.com
Microbiological Research Biochemistry, Food ScienceIdentified as a key volatile sulfur compound (VSC) produced by marine bacteria (Phaeobacter gallaeciensis) and cheese-ripening bacteria (Brevibacterium species). beilstein-journals.orgresearchgate.net Its formation is studied to understand microbial sulfur metabolism and flavor development in fermented foods. semanticscholar.orgresearchgate.net beilstein-journals.orgsemanticscholar.orgresearchgate.net

Environmental Dynamics and Degradation Studies of S Methyl Propanethioate

Microbial Degradation Pathways in Environmental Compartments (e.g., manure management)

The formation and degradation of S-methyl propanethioate are closely linked to microbial metabolism, particularly in anaerobic environments rich in organic matter, such as animal manure. In these settings, the compound is a byproduct of the microbial breakdown of larger molecules.

Research into odorous compounds from livestock waste has identified this compound as a component of the complex mixture of VOCs released from pig manure. purdue.edu Its presence is a result of putrefaction, where proteins, lipids, and carbohydrates are degraded by a diverse community of microorganisms. uts.edu.au The production of thioesters like this compound is linked to the microbial degradation of sulfur-containing amino acids. The specific microbial pathways can be influenced by various factors, including the composition of the animal's diet, which alters the substrate available to the gut and manure microbiome.

A study investigating the effects of diet modification on VOCs in pig manure detected this compound in the headspace of fresh manure. The concentration of this compound was found to vary depending on the diet fed to the pigs, suggesting that substrate availability for microbial metabolism directly impacts its formation. purdue.edu For instance, diets with reduced crude protein and supplemented with synthetic amino acids or cellulose (B213188) showed different VOC profiles compared to a standard diet. purdue.edu In one specific comparison, manure from pigs on a standard 13% crude protein diet had a mean concentration of 0.96 (arbitrary units) of this compound in the headspace air, while no detectable amount was found in the manure from pigs fed a diet with 10% crude protein supplemented with amino acids. purdue.edu This indicates that specific dietary components are precursors for its synthesis by manure microbes.

Beyond manure, various bacteria in other environments are known to produce this compound. In soil ecosystems, it is one of several sulfur-containing VOCs produced by soil bacteria, where it can be part of the complex chemical communication and competition among microbial communities. dokumen.pubcore.ac.uk

Table 1: Concentration of this compound in Headspace of Fresh Pig Manure Under Different Diets Data extracted from a 2000 Purdue University Swine Day report. purdue.edu

Diet TypeMean Concentration (Arbitrary Units)
Standard 13% Crude Protein (Std)0.96
10% Crude Protein + Synthetic Amino Acids (AA)0.00
10% CP + AA + 5% Cellulose1.10
Std + 10 ppm Anthraquinone0.99

Environmental Fate and Persistence Studies in Aquatic and Terrestrial Ecosystems

The environmental fate of this compound is determined by its physical and chemical properties, as well as its susceptibility to biotic and abiotic degradation processes. As a thioester, it is expected to undergo hydrolysis. who.intmhlw.go.jp This process breaks the thioester bond to yield a carboxylic acid and a thiol. The rate of hydrolysis can be influenced by the carbon chain length and the presence of specific enzymes like lipases and esterases secreted by microorganisms. mhlw.go.jp

In aquatic environments, this compound is produced by certain marine bacteria, such as those belonging to the globally significant Roseobacter clade. uni-oldenburg.de Its presence as a marine bacterial volatile suggests it plays a role in microbial interactions and nutrient cycling in marine ecosystems. uni-oldenburg.deuni-oldenburg.de The persistence of this compound in water is influenced by its solubility and rate of degradation. According to estimation models, it has a water solubility of 27,860 mg/L at 25°C and an estimated persistence time of 276 hours in water. thegoodscentscompany.com Hydrolysis is a significant degradation pathway in aquatic systems. thegoodscentscompany.com

In terrestrial ecosystems, this compound is recognized as a volatile compound produced by various soil bacteria. core.ac.uk Its release into the soil environment, particularly the rhizosphere (the area around plant roots), can influence plant-microbe interactions. dokumen.pub The persistence and mobility of this compound in soil are governed by factors such as soil moisture, pH, organic matter content, and microbial activity. core.ac.uk While specific experimental data on its soil degradation rate is limited, its role as a microbial volatile suggests it is part of a dynamic system of production and consumption by the soil microbiome. core.ac.ukaksci.com

Table 2: Estimated Environmental Fate Properties of this compound Data from EPI Suite™ estimation models. thegoodscentscompany.com

PropertyEstimated Value
Water Solubility at 25 °C2.786e+004 mg/L
Persistence Time in Water276 hours
Log Octanol/Water Partition Coefficient (LogP)1.286

Future Research Trajectories and Interdisciplinary Outlook for S Methyl Propanethioate

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of S-Methyl propanethioate and other thioesters is a well-established field, yet there remains considerable scope for innovation. Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes.

Traditional methods for thioester synthesis include the reaction of acid chlorides with alkali metal salts of thiols or the condensation of carboxylic acids and thiols using dehydrating agents. nih.gov While effective, these methods can generate stoichiometric amounts of waste. More recent advancements have explored photocatalysis, metal-free protocols using coupling reagents, and chemoenzymatic strategies. wikipedia.orgnih.gov

A significant area for future exploration is the refinement of catalytic systems. This includes the development of novel catalysts that can operate under milder conditions, offer higher yields, and exhibit greater functional group tolerance. For instance, merging photoredox catalysis with copper catalysis has shown promise for decarboxylative thioesterification of carboxylic acids, a strategy that could be optimized for this compound production. wikipedia.org

Furthermore, chemoenzymatic synthesis, which utilizes enzymes like lipases, presents a powerful alternative to traditional chemical methods. warwick.ac.uk Lipases can catalyze the formation of thioester bonds with high selectivity under mild conditions, often in solvent-free systems, which aligns with the principles of green chemistry. warwick.ac.uk Future work could focus on discovering or engineering more robust and efficient enzymes for the specific synthesis of this compound and investigating their application in continuous flow processes for industrial-scale production.

Table 1: Comparison of Synthetic Methodologies for Thioesters

Methodology Description Advantages Areas for Future Research
Traditional Chemical Synthesis Reaction of acid chlorides with thiolates or condensation with dehydrating agents. Well-established, versatile. Reduction of waste, use of greener reagents.
Photocatalysis/Metal Catalysis Utilizes light and/or metal catalysts (e.g., Copper, Palladium) to facilitate C-S bond formation. Mild reaction conditions, high chemoselectivity. Development of earth-abundant metal catalysts, expanding substrate scope.
Metal-Free Catalysis Employs organic coupling reagents (e.g., CDI) to activate carboxylic acids. Avoids toxic metal contaminants. Improving atom economy, developing recyclable coupling agents.
Chemoenzymatic Synthesis Uses enzymes (e.g., lipases) to catalyze thioesterification. High selectivity, mild conditions, environmentally friendly. Enzyme immobilization, continuous flow systems, enzyme engineering for enhanced stability and activity.

Deeper Mechanistic Elucidation of Biological Interactions and Bioactivity

This compound is recognized for its distinct flavor profile, characterized by cheesy, milky, and sulfurous notes. hmdb.ca It has been identified as a key aroma compound, particularly associated with Camembert cheese. nih.gov However, the precise molecular mechanisms underlying its perception by human olfactory and gustatory receptors are not fully understood.

Future research should aim to deconstruct these biological interactions. This involves identifying the specific olfactory receptors (ORs) and taste receptors that this compound binds to, and characterizing the subsequent signaling pathways that lead to its unique sensory perception. Such studies would provide fundamental insights into the chemical ecology of flavor and could lead to a more rational design of flavor profiles in foods.

Beyond its role as a flavor compound, the broader class of thioesters, such as acetyl-CoA, are central intermediates in numerous metabolic pathways, including fatty acid synthesis and the citric acid cycle. wikipedia.org While this compound is not a direct participant in these core pathways, investigating its metabolic fate and potential biological activities is a crucial area for future study. Research could explore its absorption, distribution, metabolism, and excretion (ADME) profile, and whether it or its metabolites interact with any cellular targets to exert subtle physiological effects.

Integration of Advanced Computational Modeling for Structure-Activity Relationships and Design

Computational chemistry offers powerful tools to predict the properties of molecules and to guide experimental work. For this compound, the application of advanced computational modeling is a nascent but promising field. Future research in this area will likely focus on developing Quantitative Structure-Activity Relationship (QSAR) models.

By correlating the structural features of this compound and related thioesters with their sensory properties (e.g., odor threshold, flavor profile), QSAR models can be built to predict the flavor characteristics of novel, unsynthesized compounds. nih.gov This predictive capability would significantly accelerate the discovery and design of new flavoring agents with desired sensory attributes.

Molecular docking simulations could also be employed to model the interaction of this compound with specific olfactory receptors, once these receptors are identified. These simulations can provide detailed insights into the binding affinity and orientation of the molecule within the receptor's active site, helping to explain the structural basis for its characteristic aroma. This knowledge would be invaluable for designing molecules with enhanced or modified flavor profiles.

Table 2: Potential Computational Approaches for this compound Research

Computational Method Application Potential Outcome
QSAR Modeling Correlate molecular descriptors with sensory data (odor, taste). Predictive models for designing new flavor compounds with specific profiles.
Molecular Docking Simulate the binding of this compound to olfactory and gustatory receptors. Elucidation of the molecular basis of flavor perception.
Molecular Dynamics Simulate the dynamic behavior of this compound within a biological environment. Understanding of its stability, conformation, and interactions over time.

Development of Sustainable Production Methods via Green Chemistry Principles

The increasing demand for sustainable manufacturing processes necessitates the development of green production methods for chemicals like this compound. Green chemistry principles, such as waste prevention, atom economy, and the use of renewable feedstocks, will guide future research in this domain.

As mentioned, enzymatic synthesis is a key green technology. warwick.ac.uk Future efforts could focus on developing whole-cell biocatalysts, which would eliminate the need for costly enzyme purification and could be engineered to utilize renewable feedstocks, such as biomass-derived propionic acid and methanethiol (B179389).

Investigation of Emerging Applications in Biotechnology and Materials Science

While currently known primarily as a flavoring agent, the chemical structure of this compound suggests potential for broader applications in biotechnology and materials science. The thioester functional group is a versatile handle for chemical modification and polymerization.

In materials science, thioesters are used in the synthesis of functional polymers. warwick.ac.uk Polythioesters are a class of polymers that can exhibit interesting properties, such as responsiveness to stimuli and degradability. researchgate.net Future research could explore the use of this compound or derivatives as monomers in ring-opening polymerization or polycondensation reactions to create novel polythioesters with tailored thermal, mechanical, and degradation properties. researchgate.netresearchgate.net Such materials could find applications in biomedical devices, drug delivery systems, or as more sustainable plastics.

In biotechnology, thioesters are fundamental to native chemical ligation, a powerful technique for synthesizing proteins and peptides. wikipedia.org The reactivity of the thioester bond allows for the chemoselective formation of a native peptide bond. While this compound itself may be too simple for complex peptide synthesis, research into its reactivity could inform the design of new thioester-based reagents for bioconjugation and synthetic biology. The broader exploration of thioesters in the context of the "Thioester World" hypothesis for the origin of life also highlights their fundamental importance in biological chemistry. nih.govwikipedia.org

Q & A

Q. What are the recommended synthetic methods for S-Methyl propanethioate in laboratory settings?

this compound can be synthesized via thioesterification reactions , such as the reaction of propanoyl chloride with methanethiol in the presence of a base (e.g., pyridine). Key steps include:

  • Purification : Use fractional distillation under reduced pressure to isolate the compound.
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~2.1 ppm for the thiomethyl group) and FT-IR (C=O stretch ~1680 cm⁻¹, C-S stretch ~650 cm⁻¹) .
  • Yield optimization : Adjust stoichiometry and reaction time to mitigate side reactions like oxidation.

Q. How should researchers validate the purity of this compound?

Employ a multi-analytical approach:

  • Chromatography : Use GC-MS or HPLC with a polar column (e.g., C18) to detect impurities. Retention time and mass spectra (e.g., m/z 122 for the molecular ion) should align with standards .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess stability.
  • Elemental analysis : Verify C, H, and S percentages (±0.3% theoretical values) .

Advanced Research Questions

Q. How can experimental designs address inconsistencies in reported bioactivity data for this compound?

Contradictions often arise from sampling heterogeneity or analytical variability . Mitigation strategies include:

  • Standardized protocols : Pre-treat samples (e.g., drying to ≤5% moisture) to minimize matrix effects .
  • Error propagation analysis : Quantify uncertainties in subsampling, extraction, and instrumentation (e.g., ±5% RSD for GC-MS) using nested ANOVA .
  • Cross-lab validation : Collaborate with independent labs to replicate results under identical conditions (e.g., 25°C, inert atmosphere) .

Q. What mechanistic insights explain this compound’s decomposition under GC-MS conditions?

Decomposition pathways involve thermal degradation and acid-catalyzed hydrolysis :

  • Thermal stability : At GC inlet temperatures >200°C, this compound may degrade into methanethiol (detected at m/z 48) and propanoic acid (confirmed via derivatization with BF₃-methanol) .
  • Stress studies : Simulate acidic conditions (e.g., 0.1M HCl) to identify hydrolysis byproducts. Use HS-GC-MS to detect volatile sulfur compounds like dimethyl disulfide .

Q. How can researchers evaluate the toxicological relevance of this compound using existing data?

Leverage read-across methodologies and in silico models :

  • EFSA Class I designation : The compound’s "No Observed Adverse Effect Level" (NOAEL) of 1800 µg/kg/day suggests low concern for genotoxicity, but confirm via Ames test with metabolic activation .
  • QSAR predictions : Use tools like OECD Toolbox to assess potential endocrine disruption. Compare with structurally related thioesters (e.g., methyl thiobutyrate) for hazard profiling .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound exposure studies?

Adopt non-linear mixed-effects modeling (NLME) to handle variability:

  • Parameter estimation : Fit data to Hill or log-logistic models (e.g., EC₅₀ estimation via maximum likelihood).
  • Uncertainty quantification : Report 95% confidence intervals using bootstrapping (≥1000 iterations) .
  • Meta-analysis : Aggregate data from multiple studies using random-effects models, adjusting for publication bias via funnel plots .

Methodological Considerations

  • Research question formulation : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example: "How does this compound (I) compare to methyl propyl sulfide (C) in volatility (O) under ambient conditions (T)?" .
  • Sampling protocols : Follow ISO 5725 guidelines for precision and accuracy in subsampling particulate matrices .
  • Data reporting : Include sFE (sampling and analytical error) estimates and IHL (inhomogeneity/long-term stability) factors in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.